

A Spectroscopic Comparison of 5-Fluoro-2-formylpyridine and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoro-2-formylpyridine

Cat. No.: B112449

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of **5-Fluoro-2-formylpyridine** and its key derivatives, 5-Fluoro-2-pyridinemethanol and 5-Fluoro-2-pyridinecarboxylic acid. The information presented is supported by experimental data found in chemical literature and databases, offering a valuable resource for the synthesis, identification, and application of these compounds in pharmaceutical and materials science research.

Introduction

5-Fluoro-2-formylpyridine is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of various biologically active molecules. The presence of a fluorine atom at the 5-position significantly influences the electronic properties of the pyridine ring, enhancing the reactivity of the formyl group and providing a site for potential intermolecular interactions. Understanding the spectroscopic characteristics of **5-Fluoro-2-formylpyridine** and its simple oxidized and reduced derivatives is fundamental for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **5-Fluoro-2-formylpyridine**, 5-Fluoro-2-pyridinemethanol, and 5-Fluoro-2-pyridinecarboxylic acid.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
5-Fluoro-2-formylpyridine	~9.9 (s, 1H, -CHO), ~8.6 (d, 1H, H6), ~8.0 (dd, 1H, H4), ~7.6 (dd, 1H, H3)	~192 (C=O), ~165 (C-F), ~152 (C6), ~140 (C2), ~125 (C4), ~122 (C3)
5-Fluoro-2-pyridinemethanol	~8.4 (d, 1H, H6), ~7.8 (dd, 1H, H4), ~7.4 (dd, 1H, H3), ~5.4 (t, 1H, -OH), ~4.7 (d, 2H, -CH ₂ -)	~162 (C-F), ~158 (C2), ~148 (C6), ~135 (C4), ~121 (C3), ~63 (-CH ₂ OH)
5-Fluoro-2-pyridinecarboxylic acid	~13.0 (br s, 1H, -COOH), ~8.7 (d, 1H, H6), ~8.2 (dd, 1H, H4), ~7.8 (dd, 1H, H3)	~165 (C=O), ~164 (C-F), ~151 (C6), ~148 (C2), ~127 (C4), ~123 (C3)

Table 2: IR, UV-Vis, and Mass Spectrometry Data

Compound	IR (cm ⁻¹)	UV-Vis (λ _{max} , nm)	Mass Spec (m/z)
5-Fluoro-2-formylpyridine	~1710 (C=O stretch), ~2820, ~2720 (C-H aldehyde stretch), ~1600, ~1470 (C=C, C=N stretch)	~260, ~310	125 (M ⁺), 124 (M-H) ⁺ , 96 (M-CHO) ⁺
5-Fluoro-2-pyridinemethanol	~3300 (O-H stretch, broad), ~1600, ~1475 (C=C, C=N stretch), ~1030 (C-O stretch)	~265	127 (M ⁺), 126 (M-H) ⁺ , 108 (M-OH) ⁺ , 96 (M-CH ₂ OH) ⁺
5-Fluoro-2-pyridinecarboxylic acid	~3000 (O-H stretch, very broad), ~1700 (C=O stretch), ~1600, ~1480 (C=C, C=N stretch)	~270	141 (M ⁺), 124 (M-OH) ⁺ , 96 (M-COOH) ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Varian E-390 NMR spectrometer or equivalent.^[1]
- **^1H NMR Acquisition:**
 - Frequency: 400 MHz
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-15 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
- **^{13}C NMR Acquisition:**
 - Frequency: 100 MHz
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts relative to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.
 - Liquid Samples: Place a drop of the liquid sample between two NaCl or KBr plates.
- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups and vibrational modes. The carbonyl stretch ($\text{C}=\text{O}$) of aromatic aldehydes typically appears around 1700-1720 cm^{-1} .^[2] Aldehydes also show characteristic C-H stretching bands around 2700-2800 cm^{-1} .^[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λ_{max} .
- Instrumentation: UV-Vis spectrophotometer.
- Data Acquisition:
 - Wavelength Range: 200-400 nm for these compounds.

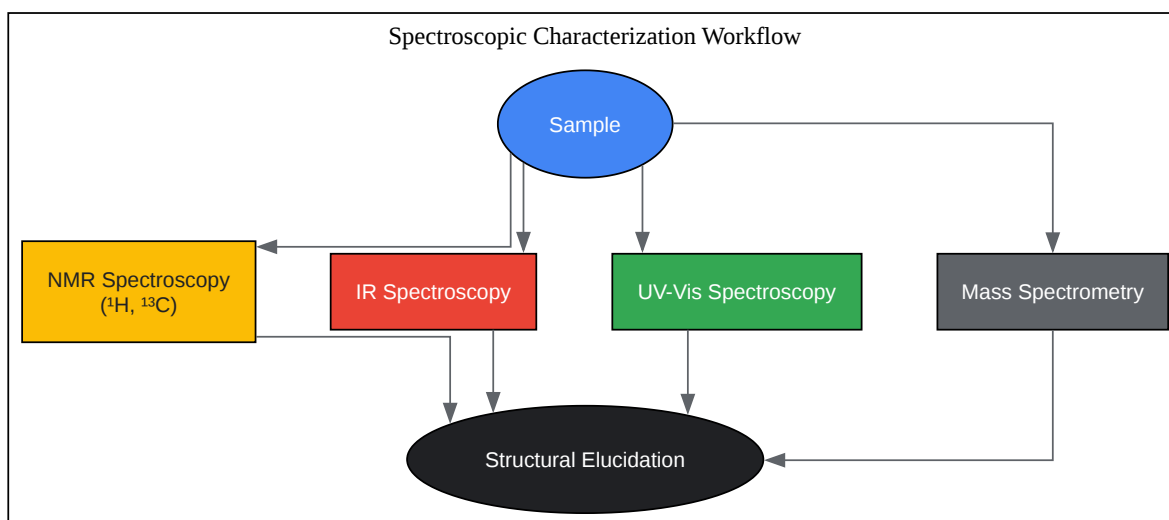
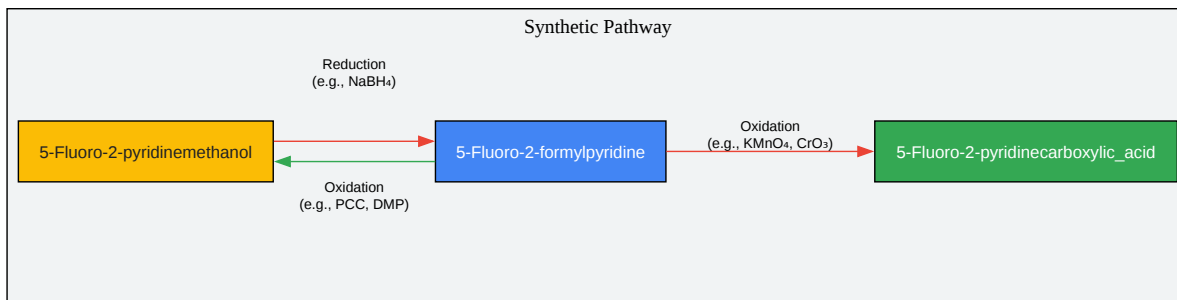
- Scan Speed: Medium.
- Data Analysis: Record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λ_{max}). These absorptions correspond to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the molecule.[3]

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Ionization (EI mode):
 - Electron Energy: 70 eV.
 - Source Temperature: 200-250 °C.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments.
- Data Analysis: Identify the molecular ion peak (M^+) and major fragment ions. The fragmentation pattern provides valuable information about the molecular structure. For aldehydes, common fragmentations include the loss of a hydrogen radical ($M-1$) and the formyl radical ($M-29$).

Visualization of Synthetic and Analytical Workflow

The following diagrams illustrate the synthetic relationship between the compared compounds and a typical analytical workflow for their characterization.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Aromatic Aldehyde IR Spectrum Guide - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 3. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [A Spectroscopic Comparison of 5-Fluoro-2-formylpyridine and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112449#spectroscopic-comparison-of-5-fluoro-2-formylpyridine-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com